molecular formula C10H15NO B019088 3-[(1S)-1-(Dimethylamino)ethyl]phenol CAS No. 139306-10-8

3-[(1S)-1-(Dimethylamino)ethyl]phenol

Cat. No. B019088
M. Wt: 165.23 g/mol
InChI Key: GQZXRLWUYONVCP-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of 3-[(1S)-1-(Dimethylamino)ethyl]phenol-related compounds involves intricate chemical reactions and methodologies. For instance, Erxleben (2001) detailed the synthesis of a helical coordination polymer involving a compound closely related to 3-[(1S)-1-(Dimethylamino)ethyl]phenol, highlighting the complexity and specificity of reactions required to produce such molecules (Erxleben, 2001).

Molecular Structure Analysis

The molecular structure of compounds related to 3-[(1S)-1-(Dimethylamino)ethyl]phenol often showcases unique configurations, such as helical coordination polymers extending along a 6-fold screw axis, indicative of the compound's potential for forming structurally intricate materials (Erxleben, 2001).

Chemical Reactions and Properties

Chemical reactions involving 3-[(1S)-1-(Dimethylamino)ethyl]phenol derivatives are diverse. For example, reactions with various amines and hydrazines afford amino-substituted products, showcasing the compound's reactivity and versatility in chemical synthesis (Bevk et al., 2001).

Physical Properties Analysis

The physical properties of 3-[(1S)-1-(Dimethylamino)ethyl]phenol and its derivatives, such as solubility, crystal structure, and morphology, are crucial for understanding its application potential. For instance, Liu Li-n (2014) synthesized and characterized (E)-4-(3-(dimethylamino) prop-1-enyl) phenol (EDP), providing insights into the compound's crystalline structure and physical characteristics (Liu Li-n, 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity with nucleophiles and the ability to undergo transformations into various functionalized compounds, are integral to the compound's utility in synthetic chemistry. Transformations of ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate highlight the compound's chemical versatility and potential for creating a range of derivatives (Bevk et al., 2001).

Scientific Research Applications

  • Synthesis of Metal Complexes : It is used in the synthesis of mono- and bis-tetrazolato complexes of metals like Ni(II), Pt(II), and Cu(II). These complexes are synthesized through 1,3-dipolar cycloadditions of 2-cyanopyridines with metal-ligated azides in N,N,O-aminoiminophenolato complexes (Ghosh Mukhopadhyay et al., 2009).

  • Heterodinuclear Complexes : It acts as a compartmental ligand for the synthesis of heterodinuclear complexes with metal ions (Abe et al., 2002).

  • Impact on Cells : The compound is known to cause oxidative stress in cells by increasing free radicals, changing enzyme activities, and altering cell morphology (Bukowska et al., 2007).

  • Conversion of Urea : In the form of dinuclear nickel complexes, it can convert urea into cyanate at a dinuclear nickel core (Uozumi et al., 1998).

  • Phosphatase-Like Activity : As a phenol-based compartmental ligand, it exhibits phosphatase-like activity in dinuclear zinc complexes (Abe et al., 2001).

  • Synthesis of Aniline Derivatives : It reacts with phenols to yield aniline derivatives and can react with picric acid to yield tetramethylpiperazine-2,5-bis(N,N-dimethyliminium) dipicrate (Chandrasekhar et al., 1977).

  • Synthesis of Heteroarylindoles : Alkyl 3-dimethylamino-2-(1H-indol-3-yl)propenoates, derived from it, can be used in the synthesis of 3-heteroarylindoles (Jakše et al., 2004).

  • N,N-Dimethyl-3-aryloxy-3-aryl-1-propanamines Synthesis : Treatment with mesyl chloride and different phenols generates a range of these compounds (O’Brien et al., 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

3-[(1S)-1-(dimethylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZXRLWUYONVCP-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161005
Record name NAP-226-90
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Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1S)-1-(Dimethylamino)ethyl]phenol

CAS RN

139306-10-8
Record name (S)-3-[1-(Dimethylamino)ethyl]phenol
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Record name (S)-3-[1-(Dimethylamino)-ethyl]-phenol
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Synthesis routes and methods

Procedure details

94 g of [1-(3-methoxyphenyl)ethyl]dimethylamine (V) are dissolved in 285 ml of azeotropic hydrobromic acid and the resulting solution is refluxed under stirring using a reflux condenser for 12 hours (bath temperature 145-150° C.). During boiling, the reaction mixture darkens. The solution is then left to cool down to room temperature. Excess hydrobromic acid is evaporated using a rotary vacuum evaporator and the evaporation residue is dissolved in 200 ml of water. The solution is extracted with 3×100 ml ethylacetate. The aqueous fraction is then gradually alkalized with the saturated solution of sodium carbonate with constant stirring (foam creation). The solution becomes milky turbid and it is extracted with 3×200 ml ethylacetate. The ethylacetate fraction is shaken out 1× with water, 1× with brine and dried with anhydrous magnesium sulfate. Activated carbon is added before filtering off the desiccant and the desiccant along with the carbon are filtered off. The ethylacetate solution of compound (IV) is used for the next step.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
285 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
JP Lee, MG Kang, JY Lee, JM Oh, SC Baek… - Bioorganic …, 2019 - Elsevier
Six hundred forty natural compounds were tested for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities. Of those, sargachromanol I (SCI) and G (SCG) …
Number of citations: 48 www.sciencedirect.com
JM Oh, MG Kang, A Hong, JE Park, SH Kim… - International journal of …, 2019 - Elsevier
Six synthetic (1–6) and six natural (7–12) chalcones were tested for human monoamine oxidases (hMAOs) and acetylcholinesterase (AChE) inhibitory activities. Compounds 4-…
Number of citations: 24 www.sciencedirect.com
JH Heo, BH Eom, HW Ryu, MG Kang, JE Park… - Scientific Reports, 2020 - nature.com
Cholinesterase (ChE) and monoamine oxidase (MAO) inhibitors have been attracted as candidate treatments for Alzheimer's disease (AD). Fifteen khellactone-type coumarins from the …
Number of citations: 32 www.nature.com
GS Jeong, MG Kang, JY Lee, SR Lee, D Park, ML Cho… - 2020 - preprints.org
Eight compounds were isolated from the roots of Glycyrrhiza uralensis and tested for cholinesterase (ChE) and monoamine oxidase (MAO) inhibitory activities. Glycyrol (GC) effectively …
Number of citations: 3 www.preprints.org
FX Toublet, J Lalut, B Hatat, C Lecoutey, A Davis… - European Journal of …, 2021 - Elsevier
Beside acetylcholinesterase, butyrylcholinesterase could be considered as a putative target of interest for the symptomatic treatment of Alzheimer’s disease (AD). As a result of …
Number of citations: 19 www.sciencedirect.com
Y NAGATSUKA, K YAMAMOTO, M SHIRAKAWA… - 2021 - scholar.archive.org
Several studies on the pharmacokinetic parameters of antidementia drugs have reported that plasma concentration is linked to the drugs’ efficacy and adverse effects. At present, there …
Number of citations: 0 scholar.archive.org
Y Sato, A Michihara, Y Nagatsuka… - Acta …, 2021 - akjournals.com
Several studies on the pharmacokinetic parameters of antidementia drugs have reported that plasma concentration is linked to the drugs’ efficacy and adverse effects. At present, there …
Number of citations: 1 akjournals.com
E Miranda-Miranda, S Scarcella, E Reynaud… - Genes, 2022 - mdpi.com
Fasciola hepatica anthelmintic resistance may be associated with the catalytic activity of xenobiotic metabolizing enzymes. The gene expression of one of these enzymes, identified as …
Number of citations: 3 www.mdpi.com
QM Thai, TNH Pham, DM Hiep, MQ Pham… - Journal of Molecular …, 2022 - Elsevier
Acetylcholinesterase (AChE) is one of the most important drug targets for Alzheimer's disease treatment. In this work, a combined approach involving machine-learning (ML) model and …
Number of citations: 6 www.sciencedirect.com
K Nguyen, H Hoffman… - Neurodegenerative …, 2021 - Future Medicine
Dementia is the major cause of mortality and morbidity in older adults, with Alzheimer's disease (AD) being the most common cause. AD has a significant impact on economic and …
Number of citations: 41 www.futuremedicine.com

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